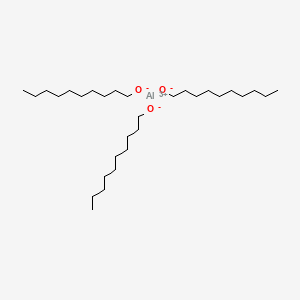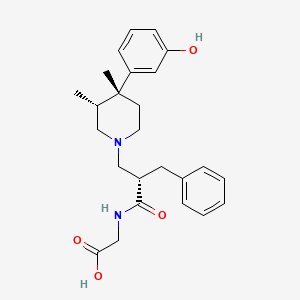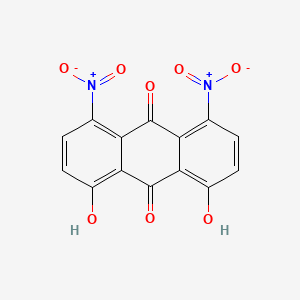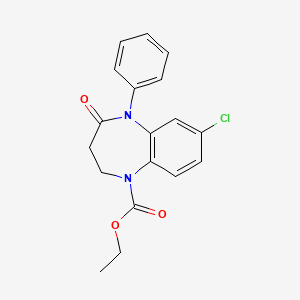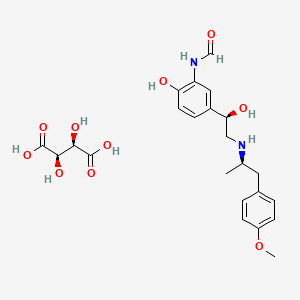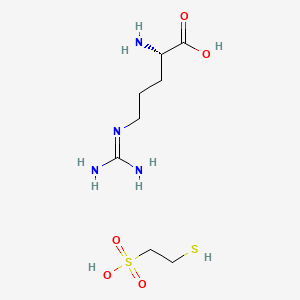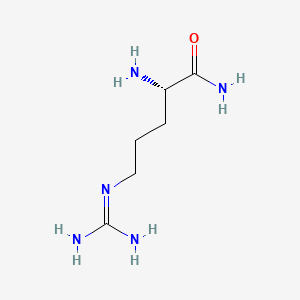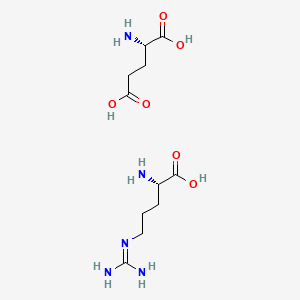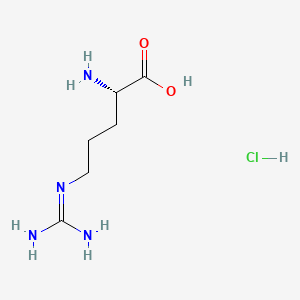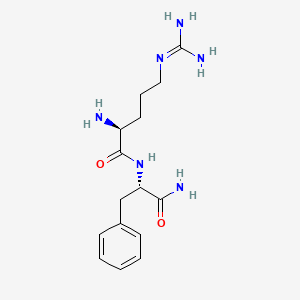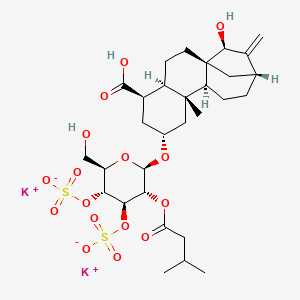
Atractyloside
Descripción general
Descripción
El atractilosido es un glucósido natural tóxico que se encuentra en varias especies de plantas, particularmente en la familia de las margaritas. Es conocido por sus potentes efectos inhibitorios sobre la translocasa ADP/ATP, una enzima crucial en el metabolismo energético celular. Este compuesto se ha utilizado históricamente para fines terapéuticos, religiosos y tóxicos .
Aplicaciones Científicas De Investigación
El atractilosido se ha estudiado ampliamente por sus aplicaciones en varios campos:
Mecanismo De Acción
El atractilosido ejerce sus efectos uniéndose al translocador de nucleótidos de adenina en la membrana mitocondrial interna. Esta unión inhibe competitivamente el transporte de ADP hacia y el ATP fuera de las mitocondrias, lo que lleva a una detención de la producción de energía celular. La falta de ATP eventualmente causa la muerte celular debido al agotamiento de energía .
Compuestos similares:
Carboxiatractilosido: Un derivado del atractilosido, también encontrado en Atractylis gummifera, con propiedades tóxicas similares.
Atractilenólidos: Una clase de compuestos lactónicos derivados de Atractylodes macrocephala, conocidos por sus actividades anticancerígenas, antiinflamatorias y neuroprotectoras.
Singularidad: El atractilosido es único debido a su acción inhibitoria específica sobre la translocasa ADP/ATP, lo que lo convierte en una herramienta valiosa para estudiar la función mitocondrial y el metabolismo energético. Sus propiedades tóxicas también lo distinguen de otros compuestos similares, destacando su importancia en los estudios toxicológicos .
Análisis Bioquímico
Biochemical Properties
Atractyloside acts as an effective inhibitor of the ADP/ATP translocase, a key enzyme in the mitochondrial inner membrane responsible for the exchange of ADP and ATP between the mitochondria and the cytosol . By binding to the adenine nucleotide translocator, this compound competitively inhibits the transport of ADP into and ATP out of the mitochondria . This inhibition disrupts the cellular energy supply, leading to cell death due to energy depletion .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It inhibits the mitochondrial ADP/ATP transporter, leading to a halt in ATP synthesis and subsequent cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the energy balance within the cell . This compound has been shown to cause fatal renal and hepatic necrosis in vivo, highlighting its potent cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the adenine nucleotide translocator in the inner mitochondrial membrane . This binding competitively inhibits the transport of ADP and ATP, effectively blocking the exchange of these nucleotides and disrupting the mitochondrial energy production . The inhibition of ADP/ATP transport leads to a decrease in ATP levels, triggering cell death due to energy depletion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and preparation methods . Hydrothermal processing, such as decoction, can reduce the toxicity of this compound by decomposing the compound . Long-term exposure to this compound in vitro and in vivo studies has shown persistent toxic effects on cellular function, particularly in the kidneys and liver .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can cause mild to moderate toxicity, while higher doses result in severe toxic effects, including renal and hepatic necrosis . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold . The compound’s toxic effects are dose-dependent, with higher doses leading to more pronounced adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to energy production and mitochondrial function. It interacts with the adenine nucleotide translocator, inhibiting the transport of ADP and ATP and disrupting the mitochondrial energy metabolism . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in ATP production and an increase in ADP levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through its interaction with the adenine nucleotide translocator . The compound’s chemical structure and charge distribution allow it to compete with ADP for binding to the translocator, inhibiting the transport of ADP into and ATP out of the mitochondria . This interaction affects the localization and accumulation of this compound within the mitochondria .
Subcellular Localization
This compound is localized primarily within the mitochondria, where it exerts its inhibitory effects on the adenine nucleotide translocator . The compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to bind specifically to the translocator . This subcellular localization is crucial for this compound’s activity and function, as it directly impacts mitochondrial energy metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El atractilosido se extrae principalmente de plantas como Atractylis gummifera y Callilepis laureola. El proceso de extracción implica decocción o infusión, lo que ayuda a aislar el compuesto deseado. La concentración de atractilosido puede variar en función de la especie, la estación y el origen de la planta .
Métodos de producción industrial: La producción industrial de atractilosido no está ampliamente documentada, ya que se obtiene principalmente mediante métodos de extracción natural. Los avances en la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas han facilitado la cuantificación y purificación del atractilosido a partir de fuentes vegetales .
Análisis De Reacciones Químicas
Tipos de reacciones: El atractilosido experimenta varias reacciones químicas, incluida la hidrólisis y la saponificación. Estas reacciones son cruciales para su detoxificación, especialmente en las preparaciones de la medicina tradicional .
Reactivos y condiciones comunes:
Hidrólisis: Típicamente implica calentar con agua (decocción) durante un período prolongado.
Saponificación: Implica la descomposición de los glucósidos en azúcares y agliconas en condiciones alcalinas.
Principales productos formados: Los principales productos formados a partir de estas reacciones son azúcares más simples y agliconas, que son menos tóxicos en comparación con el compuesto original .
Comparación Con Compuestos Similares
Carboxyatractyloside: A derivative of this compound, also found in Atractylis gummifera, with similar toxic properties.
Atractylenolides: A class of lactone compounds derived from Atractylodes macrocephala, known for their anti-cancer, anti-inflammatory, and neuroprotective activities.
Uniqueness: this compound is unique due to its specific inhibitory action on the ADP/ATP translocase, making it a valuable tool in studying mitochondrial function and energy metabolism. Its toxic properties also distinguish it from other similar compounds, highlighting its significance in toxicological studies .
Propiedades
Número CAS |
17754-44-8 |
|---|---|
Fórmula molecular |
C30H46KO16S2 |
Peso molecular |
765.9 g/mol |
Nombre IUPAC |
dipotassium;[(2R,3R,4R,5R,6R)-2-[[(1R,4R,5R,7R,9R,10S,13R,15S)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C30H46O16S2.K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);/t16-,17-,18-,19-,20-,21+,23-,24+,25-,26+,28-,29-,30-;/m1./s1 |
Clave InChI |
DMODBUNAAVVOKD-FLPKXFLTSA-N |
SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
SMILES isomérico |
CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2C[C@H]([C@H]3CC[C@@]45C[C@@H](CC[C@H]4[C@@]3(C2)C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
SMILES canónico |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K] |
Apariencia |
Solid powder |
Key on ui other cas no. |
17754-44-8 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acid, Atractylic Atractylate Atractylic Acid Atractyloside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of atractyloside?
A1: this compound is a well-known inhibitor of the mitochondrial adenosine diphosphate/adenosine triphosphate (ADP/ATP) carrier, also known as the adenine nucleotide translocator (ANT). [, , , , , , ] This carrier protein is located in the inner mitochondrial membrane and plays a crucial role in oxidative phosphorylation by facilitating the exchange of ADP and ATP across this membrane.
Q2: How does this compound interact with the ADP/ATP carrier?
A2: this compound binds with high affinity to the ADP/ATP carrier on the cytosolic side of the mitochondrial inner membrane. [, ] This binding is competitive with ADP, meaning this compound prevents ADP from binding to the carrier and being transported into the mitochondria. [, , ]
Q3: What are the downstream effects of this compound binding to the ADP/ATP carrier?
A3: By blocking ADP/ATP exchange, this compound effectively inhibits oxidative phosphorylation, leading to a depletion of cellular ATP. [, , , , ] This disruption of energy metabolism has severe consequences for cellular function, ultimately leading to cell death.
Q4: Are there other potential targets for this compound?
A4: While the ADP/ATP carrier is the primary target, research suggests that this compound might interact with other cellular components. One study suggests a potential role in inducing the mitochondrial permeability transition pore (mPTP) opening, further contributing to mitochondrial dysfunction and cell death. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C30H46O13S2K2 and a molecular weight of 724.94 g/mol. []
Q6: Are there any notable spectroscopic features of this compound?
A6: While the provided papers don't delve into detailed spectroscopic analysis, this compound, with its conjugated system and sugar moieties, likely exhibits characteristic UV-Vis and NMR spectra. HPLC coupled with UV detection at 203 nm has been used for its quantification. [, , ]
Q7: How does the structure of carboxythis compound differ from this compound, and does this affect its activity?
A7: Carboxythis compound (also known as gummiferin) is a related compound found alongside this compound. It possesses an additional carboxylic acid group compared to this compound. [, ] Both compounds exhibit similar inhibitory effects on the ADP/ATP carrier, but carboxythis compound is often found to be even more potent. [, , ]
Q8: Is there information available regarding the stability of this compound under various conditions?
A8: While the provided articles don't extensively discuss the stability of this compound under various storage conditions, one study mentions that the roasting process can convert the more toxic carboxythis compound to this compound, indicating a potential influence of heat on its stability and composition. []
Q9: Are there specific material compatibility concerns when handling this compound?
A9: Given its potent biological activity, handling this compound necessitates standard laboratory safety protocols for handling toxic substances. Specific information regarding material compatibility wasn't detailed in the provided research.
Q10: Does this compound possess any catalytic properties?
A10: this compound is primarily recognized for its inhibitory action on the ADP/ATP carrier and not for its catalytic properties. [, , ] Its application in research focuses on understanding mitochondrial function and investigating potential therapeutic targets related to the ADP/ATP carrier.
Q11: Have computational methods been employed to study this compound?
A11: The provided articles primarily focus on experimental investigations of this compound's activity and mechanism. Computational approaches like molecular docking or molecular dynamics simulations could be valuable tools to further elucidate its binding mode to the ADP/ATP carrier and explore potential interactions with other targets.
Q12: How do structural modifications of this compound affect its inhibitory activity?
A12: Research indicates that the spatial arrangement of the sulfate groups in this compound is crucial for its binding to the ADP/ATP carrier. [, ] Modifications affecting these groups could significantly impact its inhibitory activity. Additionally, the acyl chain length in synthesized this compound derivatives influences their binding affinity to the carrier. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




